
3-Methylcyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da . This compound is used in various scientific research applications, including synthetic chemistry, drug discovery, and material science studies.
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific structural details or 3D model of the molecule are not provided in the search results.Physical and Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .Applications De Recherche Scientifique
Nucleophilic Catalysis in Esterification
A study by Shieh, Dell, and Repič (2002) highlights the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst for the esterification of carboxylic acids, including 3-Methylcyclopent-1-ene-1-carboxylic acid, with dimethyl carbonate. This method is particularly valuable for synthesizing methyl esters that contain acid-sensitive functionality (Shieh, Dell, & Repič, 2002).
Synthesis of Cyclopentenols
Franck-Neumann, Miesch, and Kempf (1989) investigated the [2+2] cycloaddition of enamines with methyl 3,3-dimethylcyclopropene-1-carboxylate, leading to the formation of 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives are then transformed into 3-cyclopentenols, indicating a potential application in the synthesis of cyclopentenol compounds (Franck-Neumann, Miesch, & Kempf, 1989).
Trifluoromethylated Cyclic Building Blocks
Grellepois, Kikelj, Coia, and Portella (2012) reported the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters as new trifluoromethylated cyclic building blocks. These compounds serve as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives, demonstrating their importance in chemical synthesis (Grellepois, Kikelj, Coia, & Portella, 2012).
Polyimide Synthesis
Itamura, Yamada, Tamura, Matsumoto, and Kurosaki (1993) explored the use of bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride, a compound related to this compound, for the synthesis of soluble polyimides. These polyimides exhibit solubility in various solvents, high molecular weights, and significant thermal stability, making them valuable in material science applications (Itamura, Yamada, Tamura, Matsumoto, & Kurosaki, 1993).
Alicyclic Polymers for Photoresist Materials
Okoroanyanwu, Shimokawa, Byers, and Willson (1998) synthesized a series of new alicyclic polymers, including those based on cycloaliphatic co- and terpolymers of 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, for use as 193 nm photoresist materials. These polymers demonstrate solubility in common organic solvents and a wide range of glass transition temperatures, indicating their potential in advanced photolithography applications (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Propriétés
IUPAC Name |
3-methylcyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYEQYQQGUQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)
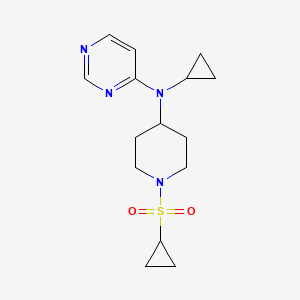
![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)
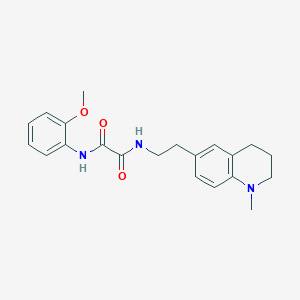
![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
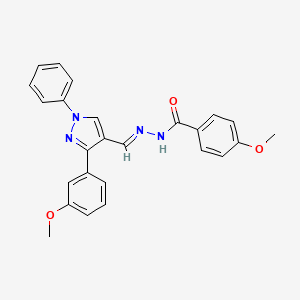
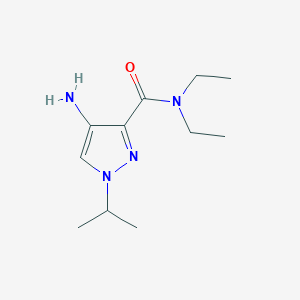
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
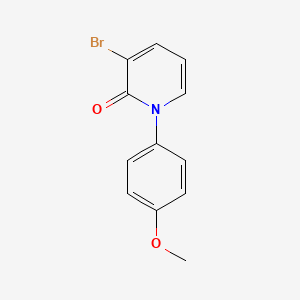
![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)
